1-Cyclohexenyl phenyl ketone
Overview
Description
1-Cyclohexenyl phenyl ketone is a chemical compound that is part of a broader class of organic compounds known as ketones. Ketones are characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. In the case of 1-cyclohexenyl phenyl ketone, one of these groups is a phenyl group (a benzene ring), and the other is a cyclohexenyl group, which is a six-membered ring containing one double bond.
Synthesis Analysis
The synthesis of cyclohexenyl ketones can be achieved through various methods. One approach involves the reaction of cyclooctatetraenyl phenyl ketone with hydrogen to yield 1-cyclooctenyl phenyl ketone, which can be further processed to obtain derivatives of cyclohexenyl ketones . Another method includes the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, which can produce cyclohexenone derivatives . Additionally, cyclohexenyl ketones can be synthesized via [3 + 2] and [4 + 2] annulations of 1,2-allenic ketones with activated alkenes, offering a high-efficiency route with mild reaction conditions .
Molecular Structure Analysis
The molecular structure of cyclohexenyl ketones can be complex and is influenced by the substituents attached to the ketone group. For instance, 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone exhibits a highly delocalized double U-enol(ate) form in the crystal state, solution, and gas phase, indicating significant resonance stabilization .
Chemical Reactions Analysis
Cyclohexenyl ketones undergo various chemical reactions. The UV irradiation of 1-cyclohexenyl phenethyl ketone can lead to the formation of cyclobutane or cycloheptanone derivatives, depending on the solvent and catalyst used . Additionally, allenic ketones can react with amines and enones in a one-pot cascade reaction to form functionalized cyclohexa-1,3-dienes . Cyclohexanones can also react with phenylacetylene to yield phenylmethylidene dispirocyclic ketals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyclohexenyl phenyl ketone derivatives can vary widely. For example, the reaction of cyclooctatetraenyl phenyl ketone with PhMgBr leads to an acyclic ketone that is sensitive to atmospheric oxygen . The synthesis of poly(aryl ether ketone) from a monomer containing cyclohexene moieties results in an amorphous plastic with a high glass transition temperature, indicating thermal stability . The photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing intermediates and providing insights into the reaction mechanism . Lastly, the synthesis of 2,4,6-cycloheptatrienyl ketones demonstrates the versatility of cyclohexenyl ketones in forming aromatic compounds through various synthetic routes10.
Scientific Research Applications
Photochemical Transformations
1-Cyclohexenyl phenyl ketone has been studied extensively in the context of photochemical transformations. One key area of research is the photo-Nazarov cyclization, where this compound transforms into hexahydrofluorenone. This process involves intermediates like enols and crystalline dimers, and the transformation can be influenced by factors like the reaction medium and catalysis. The behavior under UV irradiation and reactions with other compounds like 1,3-cyclopentadiene have been observed in detail (Leitich et al., 1991), (Leitich et al., 2001).
Catalyzed Epoxidation
Research has also explored the use of 1-Cyclohexenyl phenyl ketone derivatives in catalyzed epoxidation processes. These studies focus on understanding how modifications to the ketone structure, particularly through N-aryl-substituted oxazolidinones, can enhance the catalytic activity for epoxidation of various olefins. Such insights are valuable for developing more efficient catalytic systems (Shu et al., 2003).
Enantioselective Photochemical Reactions
Another intriguing area is the use of 1-Cyclohexenyl phenyl ketone in enantioselective photochemical reactions. Researchers have investigated how chiral liquid crystals can influence the outcome of these reactions, particularly focusing on the formation of specific enantiomers of photoproducts. This research is significant for developing methods to control the stereochemistry of photochemical reactions, which has broad implications in synthetic chemistry (Yang et al., 2013).
Cycloaddition and Cyclization Reactions
1-Cyclohexenyl phenyl ketone is also a subject of interest in studies involving cycloaddition and cyclization reactions under various conditions, such as anodic oxidation or UV irradiation. These studies have contributed to a better understanding of the mechanisms and products of these reactions, which are fundamental in organic synthesis (Shono et al., 1978), (Tada et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclohexen-1-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUKSMUKHKIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290221 | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexenyl phenyl ketone | |
CAS RN |
17040-65-2 | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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